![molecular formula C7H13ClFNO2 B15317544 methyl2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetatehydrochloride](/img/structure/B15317544.png)
methyl2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride is a chemical compound with the molecular formula C6H11ClFNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a fluorine atom at the 4-position of the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyrrolidine and methyl bromoacetate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the pyrrolidine, facilitating nucleophilic substitution with methyl bromoacetate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and yield.
Automated Purification Systems: Advanced purification systems are employed to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Derivatives with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-fluoropyrrolidine-2-carboxylate: Similar structure but lacks the acetate group.
4-Fluoropyrrolidine: The parent compound without the ester functionality.
Methyl 4-fluoro-2-methylphenoxy-2-pyrrolidinecarboxylate: A related compound with a different substitution pattern.
Uniqueness
Methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride is unique due to the specific positioning of the fluorine atom and the ester group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H13ClFNO2 |
|---|---|
Molekulargewicht |
197.63 g/mol |
IUPAC-Name |
methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-11-7(10)3-6-2-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
InChI-Schlüssel |
PKPRAMFEQDGHCY-RIHPBJNCSA-N |
Isomerische SMILES |
COC(=O)C[C@H]1C[C@@H](CN1)F.Cl |
Kanonische SMILES |
COC(=O)CC1CC(CN1)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


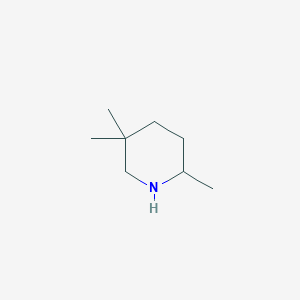
![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B15317483.png)

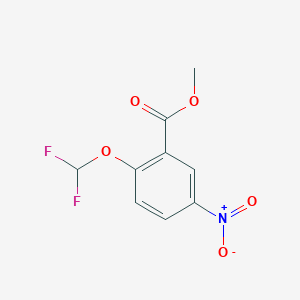

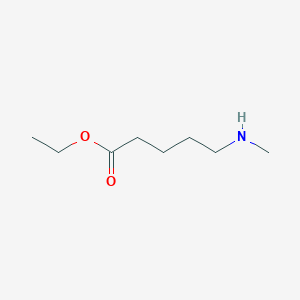

![methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride](/img/structure/B15317511.png)
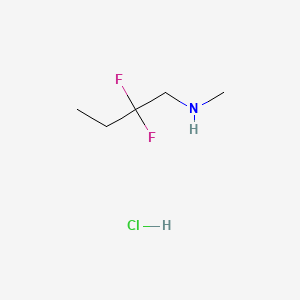
![6-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]hexanamide](/img/structure/B15317524.png)
![1,3-Diethyl2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate](/img/structure/B15317538.png)
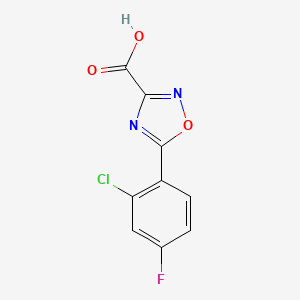
![[3-(2,2,2-trifluoroethyl)cyclobutyl]methanol,Mixtureofdiastereomers](/img/structure/B15317548.png)
![5-[3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-(morpholine-4-carbonyl)aniline](/img/structure/B15317549.png)
